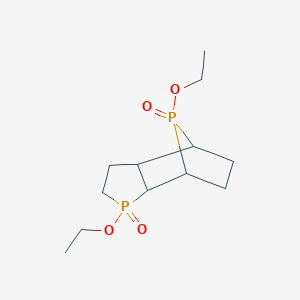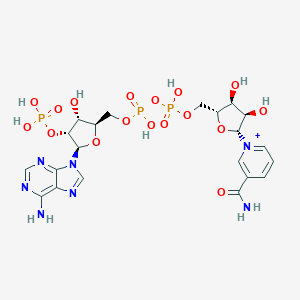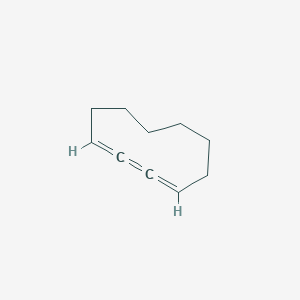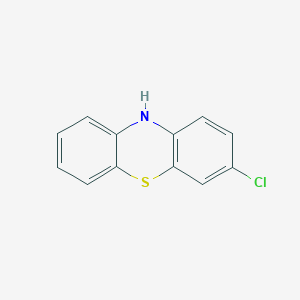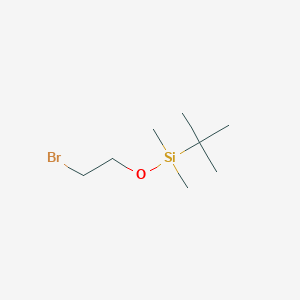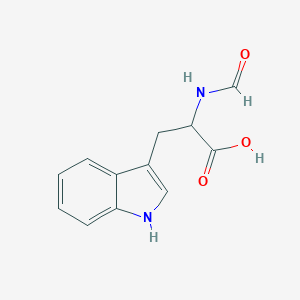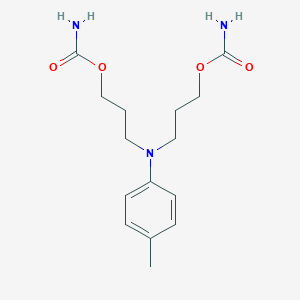
p-Tolyl-N,N-dipropyl-3-dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolyl-N,N-dipropyl-3-dicarbamate, also known as Tropacocaine, is a synthetic compound that belongs to the family of tropane alkaloids. It is structurally similar to cocaine, a well-known illicit drug. However, Tropacocaine has been synthesized for scientific research purposes and has potential applications in the field of medicine and pharmacology.
Wirkmechanismus
P-Tolyl-N,N-dipropyl-3-dicarbamate acts as a dopamine transporter inhibitor, similar to cocaine. It blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and stimulation of the reward pathway. p-Tolyl-N,N-dipropyl-3-dicarbamate also has an affinity for other neurotransmitter transporters, including norepinephrine and serotonin transporters.
Biochemische Und Physiologische Effekte
P-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to increase locomotor activity in animal studies, similar to cocaine. It also produces reinforcing effects in animal models, indicating its potential for abuse. p-Tolyl-N,N-dipropyl-3-dicarbamate has been shown to have a longer duration of action and a lower potency than cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
P-Tolyl-N,N-dipropyl-3-dicarbamate has advantages over cocaine in laboratory experiments due to its longer duration of action and lower potency. It also lacks the addictive and toxic properties of cocaine, making it a safer alternative for use in scientific research. However, p-Tolyl-N,N-dipropyl-3-dicarbamate is still a controlled substance and requires special permits and licenses for use in research.
Zukünftige Richtungen
There are several future directions for p-Tolyl-N,N-dipropyl-3-dicarbamate research. One area of interest is the development of p-Tolyl-N,N-dipropyl-3-dicarbamate derivatives with improved pharmacological properties. Another area of interest is the use of p-Tolyl-N,N-dipropyl-3-dicarbamate in the development of new treatments for drug addiction and other neurological disorders. Additionally, p-Tolyl-N,N-dipropyl-3-dicarbamate could be used as a tool to study the role of the dopamine system in various physiological and pathological processes.
Synthesemethoden
P-Tolyl-N,N-dipropyl-3-dicarbamate can be synthesized using various methods, including the classical Mannich reaction and the more recent microwave-assisted synthesis. The classical Mannich reaction involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a catalyst. The microwave-assisted synthesis involves the reaction between p-toluidine, formaldehyde, and diethyl carbonate in the presence of a solvent and a microwave.
Wissenschaftliche Forschungsanwendungen
P-Tolyl-N,N-dipropyl-3-dicarbamate has been used in scientific research to study the mechanism of action of cocaine and other tropane alkaloids. It has potential applications in the development of new drugs for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. p-Tolyl-N,N-dipropyl-3-dicarbamate has also been used as a tool to study the function of dopamine transporters and the role of the dopamine system in addiction and reward.
Eigenschaften
CAS-Nummer |
19351-45-2 |
|---|---|
Produktname |
p-Tolyl-N,N-dipropyl-3-dicarbamate |
Molekularformel |
C15H23N3O4 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate |
InChI |
InChI=1S/C15H23N3O4/c1-12-4-6-13(7-5-12)18(8-2-10-21-14(16)19)9-3-11-22-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20) |
InChI-Schlüssel |
MULDUPLDVOLZSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Andere CAS-Nummern |
19351-45-2 |
Synonyme |
Dicarbamic acid (p-tolylimino)di(trimethylene) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



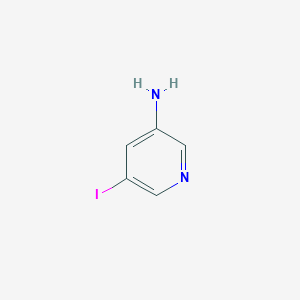
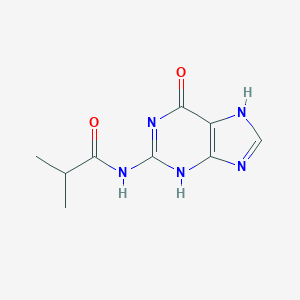
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)
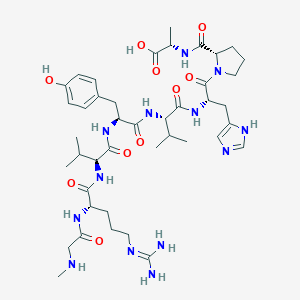

![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)
